molecular formula C22H17N3O5 B585767 Tadalafil dioxolone CAS No. 1346602-17-2

Tadalafil dioxolone

Cat. No. B585767
M. Wt: 403.394
InChI Key: QBWNUEJPRUVNTD-FOIQADDNSA-N
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Description

Tadalafil dioxolone is a compound related to Tadalafil . Tadalafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type-5 (PDE-5) and is administered orally for the treatment of erectile dysfunction .


Synthesis Analysis

The synthesis of Tadalafil and its related substances has been studied extensively. Two synthetic schemes were evaluated to study the impurity profile of Tadalafil. Six impurities were detected in the bulk substance (prepared by two methods) at a level of 0.1-0.15%. The identification, synthesis, characterization of impurities (related substances) and metabolite, and the origin of their formation is described . In another study, four novel analogues of the phosphodiesterase type 5 (PDE5) inhibitor—Tadalafil, were synthesized .


Molecular Structure Analysis

The molecular formula of Tadalafil dioxolone is C22H17N3O5. It has a molecular weight of 403.3875. The structure has 2 defined stereocenters . A study also discussed the characterization and stability of amorphous Tadalafil and four crystalline polymorphs .


Chemical Reactions Analysis

The electrochemical behavior of Tadalafil has been studied using adsorptive stripping square wave voltammetry at multiwalled carbon nanotube paste electrode (MWCNTPE) and modified TiO2-multiwalled carbon nanotube paste electrode (TiO2-MWCNTPE) . Another study discussed the synthesis and structure revision of dimeric Tadalafil analogue adulterants in dietary supplements . A novel degradation product of Tadalafil was observed only in acidic condition .


Physical And Chemical Properties Analysis

Tadalafil has properties such as poor aqueous solubility, hygroscopic properties, stability, particle size, and biopharmaceutical issues such as dissolution rate .

Safety And Hazards

Tadalafil should be used with caution due to its adverse effects . It should not be prescribed in patients with Stevens–Johnson syndrome or exfoliative dermatitis because hypersensitivity reactions to this ED drug have been reported in such patients .

Future Directions

There is evidence for benefits and risks of Tadalafil as a non-prescription medicine . A number of phosphodiesterase 5 (PDE5) inhibitors approved by authorities have been used successfully in the treatment of erectile dysfunction. These medicines must be prescribed carefully due to their adverse effects, but they and their analogues are being illegally added to dietary supplements .

properties

IUPAC Name

(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWNUEJPRUVNTD-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tadalafil dioxolone

CAS RN

1346602-17-2
Record name Tadalafil dioxolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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